molecular formula C10H6ClNO2 B1429762 4-Chloroquinoline-8-carboxylic acid CAS No. 216257-37-3

4-Chloroquinoline-8-carboxylic acid

Cat. No. B1429762
M. Wt: 207.61 g/mol
InChI Key: QLGATRTYRGPJDU-UHFFFAOYSA-N
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Description

4-Chloroquinoline-8-carboxylic acid is a chemical compound with the molecular weight of 207.62 . It is also known by its IUPAC name, 4-chloro-8-quinolinecarboxylic acid .


Synthesis Analysis

Quinoline synthesis involves various protocols such as Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller and Conrad Limpach . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The InChI code for 4-Chloroquinoline-8-carboxylic acid is 1S/C10H6ClNO2/c11-8-4-5-12-9-6 (8)2-1-3-7 (9)10 (13)14/h1-5H, (H,13,14) .


Chemical Reactions Analysis

Quinoline synthesis involves various reactions such as iron-catalyzed cross-coupling reactions with alkyl Grignard reagents, copper catalysis and activation by lithium fluoride or magnesium chloride . Other reactions include aerobic dehydrogenation of various 1,2,3,4-tetrahydroquinolines to the corresponding quinolines .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chloroquinoline-8-carboxylic acid include a molecular weight of 207.62 . The compound has a flash point of 195.2 .

Scientific Research Applications

Synthesis and Antibacterial Properties

4-Chloroquinoline-8-carboxylic acid and its derivatives have been explored for their potential in synthesizing new compounds with significant antibacterial properties. For instance, research has shown that new 8-nitrofluoroquinolone models synthesized from related synthons exhibited interesting antibacterial activity against both gram-positive and gram-negative strains, suggesting their potential as antibacterial agents (Al-Hiari et al., 2007). Additionally, substituted isoquinolines have demonstrated unusual gas-phase formations of carboxylic acids, indicating their application in mass spectrometry for the characterization of structurally related compounds or metabolic products in clinical, forensic, or doping control analysis (Thevis et al., 2008).

Hydrogen-Bonded Structures

The compound has also been involved in the formation of one-dimensional hydrogen-bonded structures, as seen in the study of proton-transfer compounds of 4,5-dichlorophthalic acid with various quinolines. These structures exhibit interesting hydrogen-bonded chain structures, which have implications for the utility of hydrogen phthalate anions and quinoline cations in low-dimensional hydrogen-bonded structures (Smith et al., 2008).

Photolabile Protecting Groups

Another innovative application is in the field of photochemistry, where derivatives have been used as photolabile protecting groups for carboxylic acids. A study describes the synthesis and photochemistry of a new photolabile protecting group based on brominated hydroxyquinoline, which shows greater efficiency and sensitivity to multiphoton-induced photolysis, useful for in vivo applications (Fedoryak & Dore, 2002).

Antimicrobial Activity

The modification of 4-chloroquinoline-8-carboxylic acid derivatives has also been explored for antimicrobial activities. Novel 2-chloroquinolin-4-pyrimidine carboxylate derivatives synthesized through ultrasound-promoted reactions have been evaluated for their potential antibacterial activities against various bacterial strains, showing moderate activity and highlighting the compound's versatility in drug development (Balaji et al., 2013).

Safety And Hazards

When handling 4-Chloroquinoline-8-carboxylic acid, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

Quinoline is an important pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavour . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development .

properties

IUPAC Name

4-chloroquinoline-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-8-4-5-12-9-6(8)2-1-3-7(9)10(13)14/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLGATRTYRGPJDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80740876
Record name 4-Chloroquinoline-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80740876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloroquinoline-8-carboxylic acid

CAS RN

216257-37-3
Record name 4-Chloroquinoline-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80740876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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